N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 325763-32-4
VCID: VC21468375
InChI: InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
SMILES: C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Molecular Formula: C14H8ClFN2OS
Molecular Weight: 306.7g/mol

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

CAS No.: 325763-32-4

Cat. No.: VC21468375

Molecular Formula: C14H8ClFN2OS

Molecular Weight: 306.7g/mol

* For research use only. Not for human or veterinary use.

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide - 325763-32-4

Specification

CAS No. 325763-32-4
Molecular Formula C14H8ClFN2OS
Molecular Weight 306.7g/mol
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Standard InChI InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
Standard InChI Key YKHCFJZIPIFBJC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Canonical SMILES C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Introduction

Chemical Properties and Structure

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a heterocyclic compound containing benzothiazole and fluorobenzamide moieties. The presence of halogen atoms (chlorine and fluorine) and the amide functional group provides unique chemical properties and reactivity. The compound's structure consists of a 6-chloro-1,3-benzothiazole scaffold connected to a 3-fluorobenzamide group through an amide linkage.

Identification Data

The compound has been well-characterized through various analytical techniques and has several identifiers in chemical databases, as outlined in Table 1.

Table 1: Identification Data of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

ParameterValue
CAS No.325763-32-4
Molecular FormulaC₁₄H₈ClFN₂OS
Molecular Weight306.7 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
SMILESO=C(c1cc(F)ccc1)Nc1nc(ccc(Cl)c2)c2s1
InChIInChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
InChI KeyYKHCFJZIPIFBJC-UHFFFAOYSA-N
ChemDiv IDY203-5931

The chemical structure features several functional groups that contribute to its reactivity and potential applications in chemical synthesis and biological studies .

Physical Properties

Understanding the physical properties of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide is essential for its handling, formulation, and application in various research fields. The compound appears as a solid at room temperature and possesses specific physicochemical characteristics that influence its solubility, stability, and biological activity.

Physicochemical Properties

Based on computational and experimental data, the key physicochemical properties of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide are presented in Table 2.

Table 2: Physicochemical Properties of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide

PropertyValue
Molecular Weight306.7 g/mol
Physical StateSolid
LogP (calculated)~4.6
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds3
Polar Surface Area~33.1 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its membrane permeability and potential for drug development .

Synthesis Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This approach follows standard amidation chemistry, where the amine group of the benzothiazole reacts with the acyl chloride to form the amide bond.

Synthetic Pathway

The general synthetic route can be described as follows:

  • Preparation of 6-chloro-1,3-benzothiazol-2-amine (starting material)

  • Reaction with 3-fluorobenzoyl chloride in the presence of a base

  • Purification of the final product through recrystallization or column chromatography

Analytical Techniques for Identification

Several analytical techniques are employed for the identification and characterization of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide, ensuring its purity and structural confirmation.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the compound. Spectral data available from SpectraBase indicates characteristic signals for the aromatic protons and the amide proton .

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity.

  • Infrared (IR) Spectroscopy: IR can identify functional groups such as the amide carbonyl and N-H bonds, providing additional structural information.

  • X-ray Crystallography: For definitive structural characterization, X-ray crystallography can be employed to determine the three-dimensional arrangement of atoms within the molecule.

Comparison with Similar Compounds

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide belongs to a family of benzothiazole derivatives with varying substitution patterns. Comparing its properties with those of structurally similar compounds provides insights into structure-activity relationships and potential applications.

Comparative Analysis

Table 3 presents a comparison between N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide and related compounds.

Table 3: Comparison of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide with Related Compounds

CompoundCAS No.Molecular WeightKey Structural DifferenceNotable Properties
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide325763-32-4306.7 g/mol3-Fluoro positionPotential medicinal and materials applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide392236-64-5306.7 g/mol4-Fluoro positionAnti-inflammatory and analgesic effects via COX inhibition
N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide79091-18-2306.7 g/mol2-Fluoro positionSimilar potential applications in medicinal chemistry
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide-226.68 g/molAcetyl instead of fluorobenzamideDifferent biological activity profile

This comparative analysis highlights how subtle changes in the position of functional groups can influence the biological properties and applications of these compounds, demonstrating the importance of precise structural modifications in drug design .

Current Research and Future Perspectives

Current research on benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide, focuses on exploring their diverse biological activities and potential therapeutic applications. The versatility of this compound class has led to investigations in several research areas.

Emerging Applications

Recent research suggests the following potential applications for N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide and related compounds:

  • Anti-tubercular drug development: As benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis, this compound could be a candidate for anti-TB drug development .

  • Anti-biofilm agents: The potential quorum sensing inhibition properties suggest applications in preventing biofilm formation by pathogenic bacteria .

  • Novel materials development: The unique structural features of this compound may be exploited in the development of new materials with specific optical or electronic properties.

  • Medicinal chemistry building blocks: This compound could serve as a valuable intermediate in the synthesis of more complex bioactive molecules.

Research Challenges and Opportunities

While N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide shows promise in various applications, several challenges and opportunities exist for future research:

  • Comprehensive biological evaluation: More extensive studies are needed to fully characterize the biological activities and potential therapeutic applications.

  • Structure optimization: Modification of the basic structure to enhance specific biological activities or improve pharmacokinetic properties.

  • Mechanism of action studies: Detailed investigations to understand how this compound interacts with biological targets at the molecular level.

  • Formulation development: Research into appropriate delivery systems for potential pharmaceutical applications.

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